molecular formula C11H13ClF3N3O2 B2518720 ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate CAS No. 321432-03-5

ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate

Cat. No.: B2518720
CAS No.: 321432-03-5
M. Wt: 311.69
InChI Key: JPNJWTSLHUDREJ-UHFFFAOYSA-N
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Description

Ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate is a synthetic compound characterized by a pyridinyl core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. An ethyl carbamate group is attached via a secondary amine-linked ethylene chain.

Properties

IUPAC Name

ethyl N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N3O2/c1-2-20-10(19)17-4-3-16-9-8(12)5-7(6-18-9)11(13,14)15/h5-6H,2-4H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNJWTSLHUDREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate typically involves the reaction of an amine precursor with ethyl chloroformate under controlled conditions. Key steps include the selective chlorination and trifluoromethylation of a pyridine ring, followed by nucleophilic substitution to introduce the aminoethyl group and subsequent carbamate formation.

Industrial Production Methods: On an industrial scale, this compound is produced through a series of highly controlled steps that ensure high yield and purity. These steps often involve batch processes with rigorous quality control measures, such as the use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for purity analysis.

Chemical Reactions Analysis

Carbamate Hydrolysis

The carbamate group undergoes base- or acid-catalyzed hydrolysis , yielding ethanol, carbon dioxide, and the corresponding amine derivative. This reaction is critical for prodrug activation in medicinal applications.

Reaction Conditions and Products

CatalystTemperatureProductsYieldSource
NaOH (1M)60°CEthanol, CO₂, 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethylamine85%
HCl (1M)80°CEthanol, CO₂, protonated amine78%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂.

Pyridine Ring Reactivity

The 3-chloro-5-(trifluoromethyl)pyridine moiety exhibits nucleophilic aromatic substitution (NAS) at the 2-position due to electron withdrawal by the -CF₃ group .

Substitution with Amines

Reaction with primary amines (e.g., piperazine) under mild conditions:

text
Ethyl carbamate derivative + Piperazine → N-substituted piperazine + HCl (byproduct)

Conditions : DMF, 50°C, 12h
Yield : 72% (characterized via ¹H NMR) .

Electrophilic Substitution

Limited electrophilic substitution occurs at the 4-position of the pyridine ring under strong acidic conditions (e.g., nitration with HNO₃/H₂SO₄).

Transesterification

The ethyl carbamate undergoes transesterification with methanol in the presence of catalytic NaOMe:

text
Ethyl carbamate + MeOH → Methyl carbamate + EtOH

Conditions : MeOH reflux, 6h
Yield : 68% (LC-MS confirmed) .

Alkylation/Acylation of the Aminoethyl Chain

The secondary amine in the ethylamino side chain reacts with:

  • Alkyl halides : Forms tertiary amines (e.g., with CH₃I in THF, 90% yield) .

  • Acyl chlorides : Produces amides (e.g., acetyl chloride, 82% yield) .

Stability Under Oxidative Conditions

Degradation Products

Oxidizing AgentMajor Products
H₂O₂/Fe²⁺ (pH 3)3-chloro-5-(trifluoromethyl)pyridine N-oxide, CO₂
KMnO₄ (acidic)Chloride ions, trifluoroacetic acid

Photochemical Reactivity

UV irradiation (254 nm) in acetonitrile induces C-Cl bond cleavage , generating a radical intermediate that dimerizes or reacts with solvents .

Key Observations

  • Half-life under UV: 45 min

  • Primary product: Ethyl N-(2-{[5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate (dechlorinated) .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Properties

Research has indicated that ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate and its derivatives can inhibit tumor growth by targeting specific cellular pathways.

  • Mechanism of Action : The compound may interfere with signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.
  • Case Study : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases.

  • Mechanism of Action : It may protect neuronal cells from oxidative stress-induced damage.
  • Case Study : Experimental data suggests that structural analogs exhibit strong inhibitory activity against acetylcholinesterase, which is crucial for neurotransmission and relevant in conditions like Alzheimer's disease.

Insecticidal Activity

This compound has been explored for its potential use as an insecticide.

  • Mechanism of Action : The compound's ability to disrupt the nervous system of insects positions it as a viable candidate for agricultural applications.
  • Case Study : Field trials have demonstrated its effectiveness against common agricultural pests, indicating a potential role in integrated pest management strategies.

Mechanism of Action

This compound exerts its effects through specific interactions at the molecular level:

  • Molecular Targets: It targets particular enzymes and receptors, modulating their activity.

  • Pathways Involved: In biochemical pathways, it can act as an inhibitor or activator, depending on the context of its application. Its mechanism often involves covalent modification of active site residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The compound’s core similarity to other derivatives lies in the 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety. Differences arise in the substituents attached to the aminoethyl side chain, which dictate reactivity, bioavailability, and biological activity. Below is a comparative analysis of select analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Primary Application/Notes
Ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate C₁₁H₁₂ClF₃N₃O₂ 325.68 Not provided Ethyl carbamate, aminoethyl linker Undisclosed; potential fungicidal/pharmacological activity
Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide) C₁₆H₁₁ClF₆N₂O 396.71 658066-35-4 Benzamide, trifluoromethyl benzoyl group Broad-spectrum fungicide
2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide C₁₀H₁₀Cl₂F₃N₃O 316.11 339096-66-1 Chloroacetamide, aminoethyl linker Reactivity as alkylating agent; research use
Ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate C₁₃H₁₁ClF₃N₅O₃ 377.71 338409-50-0 Hydrazino, cyanoacryloyl, carbamate Investigated for agrochemical/pharmacological potential
Ethyl N-[(2E)-2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-2-cyanoacetyl]carbamate C₁₇H₁₇ClF₃N₅O₃ 431.80 338979-07-0 Piperazinyl, cyanoacetyl, carbamate Enhanced solubility; drug discovery candidate

Environmental and Metabolic Fate

  • Degradation Pathways: Fluopyram degrades under UV light to products like 3-chloro-5-(trifluoromethyl)-2-ethylformamide-pyridine, highlighting the lability of the benzamide group . Ethyl carbamates generally hydrolyze to ethanol and urea derivatives, suggesting faster environmental breakdown compared to benzamides .
  • Bioremediation : Microbial degradation of pyridinyl-ethyl-carbamate derivatives is less studied compared to Fluopyram, which is metabolized by soil fungi (e.g., Aspergillus spp.) and bacteria .

Biological Activity

Ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate, a compound of interest in medicinal chemistry, is recognized for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₀H₁₃ClF₃N₄O₂
  • Molecular Weight : 349.14 g/mol
  • Melting Point : 157-160 °C
  • CAS Number : 324009-15-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including ion channels and receptors involved in pain and neurogenic responses.

  • TRPV1 Antagonism : Research indicates that compounds structurally similar to this compound exhibit antagonistic effects on the TRPV1 (transient receptor potential vanilloid 1) channel, which plays a crucial role in pain perception. This antagonism can lead to reduced nociceptive responses in animal models of pain .
  • Voltage-Gated Sodium Channels (VGSCs) : The compound may also inhibit VGSCs, which are essential for the propagation of action potentials in neurons. This inhibition can contribute to its analgesic properties by dampening neuronal excitability .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Analgesic Activity : Studies have shown that related compounds effectively decrease pain responses in models of formalin-induced tonic pain and oxaliplatin-induced neuropathic pain .
  • Anticonvulsant Properties : There is evidence suggesting that this compound may possess anticonvulsant effects, making it a candidate for further investigation in epilepsy treatment .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Pain Models : In a study involving mice, the administration of TRPV1 antagonists led to significant reductions in pain responses without affecting motor function or body temperature . This suggests a favorable therapeutic index for compounds targeting TRPV1.
  • Anticonvulsant Research : A comparative analysis of various compounds indicated that those with similar structural motifs to this compound showed promise in increasing seizure thresholds in animal models .

Q & A

Q. What are the optimal synthetic routes for ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate, and how can purity be ensured?

Answer: The synthesis typically involves multi-step reactions starting from 3-chloro-5-(trifluoromethyl)pyridin-2-amine derivatives. A common approach includes:

Amine-Alkylation : Reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with ethyl bromoacetate to introduce the ethylcarbamate group.

Coupling Reactions : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link intermediates, as seen in analogous pyridine-carbamate syntheses .

Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) and recrystallization improve purity.
Key Data : Yields range from 65–85% depending on solvent choice (DMF or dichloromethane) and temperature control (60–80°C) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyridine ring substituents (δ 8.2–8.6 ppm for pyridinyl protons) and carbamate linkage (δ 4.1–4.3 ppm for ethyl group) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 396.71 (C16_{16}H11_{11}ClF6_6N2_2O) .
  • HPLC : Purity >98% is achieved using C18 columns with acetonitrile/water mobile phases .

Q. What are the primary physicochemical properties influencing its reactivity and stability?

Answer:

  • Solubility : Low aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO).
  • Stability : Hydrolytically stable under neutral conditions but degrades in acidic/basic environments (e.g., t1/2_{1/2} = 12 h at pH 2) due to carbamate cleavage .
  • Thermal Stability : Decomposes above 200°C, requiring storage at –20°C .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group impact reaction kinetics in derivatization studies?

Answer: The –CF3_3 group is strongly electron-withdrawing, activating the pyridine ring for nucleophilic substitution at the 2-position. This facilitates reactions with amines or thiols but reduces electrophilic substitution rates. Kinetic studies using DFT calculations show a 30% increase in activation energy for reactions at the 3-chloro position compared to non-fluorinated analogs .

Q. What methodologies resolve contradictions in biological activity data across studies?

Answer:

  • Dose-Response Variability : Discrepancies in IC50_{50} values (e.g., 5–50 μM in cancer cell lines) may arise from differences in cell permeability or metabolic stability. Use standardized assays (e.g., MTT with 48 h incubation) and include positive controls (e.g., doxorubicin) .
  • Metabolite Interference : Degradation products like 3-chloro-5-(trifluoromethyl)-2-ethylformamide-pyridine (observed in photolysis studies of analogs) can skew results. HPLC-MS monitoring is recommended .

Q. How can computational modeling predict structure-activity relationships (SAR) for target engagement?

Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) into kinase domains (e.g., EGFR) identifies key interactions:
    • Pyridine nitrogen forms hydrogen bonds with catalytic lysine residues.
      –CF3_3 group enhances hydrophobic binding in pocket regions .
  • QSAR Models : Hammett constants (σmeta_{meta} = 0.43 for –CF3_3) correlate with inhibitory potency (R2^2 = 0.89 in kinase assays) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?

Answer:

  • Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd/C) with immobilized variants to reduce costs and improve recyclability .
  • Flow Chemistry : Continuous flow systems enhance reaction control for exothermic steps (e.g., amine alkylation), achieving 90% yield at 100 g scale .

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